6-Methoxy-N-(propan-2-yl)pyridin-2-amine
Description
6-Methoxy-N-(propan-2-yl)pyridin-2-amine is a pyridine derivative featuring a methoxy group (-OCH₃) at the 6-position and an isopropylamine substituent (-NH-C(CH₃)₂) at the 2-position.
Properties
CAS No. |
89026-76-6 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
6-methoxy-N-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C9H14N2O/c1-7(2)10-8-5-4-6-9(11-8)12-3/h4-7H,1-3H3,(H,10,11) |
InChI Key |
SGHSRDPYZOGYPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=CC=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (): This compound shares the 6-methoxy group but differs in the amine position (3-position) and includes a pyrrole-derived Schiff base. The pyrrole moiety contributes to antimicrobial activity, as demonstrated in Co(II) and Cu(II) complexes .
- 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine (): Replacing methoxy with electron-withdrawing groups (Cl, NO₂) alters electronic properties.
Alkyl Chain and Functional Group Variations
- 6-(Propan-2-yl)pyridin-2-amine ():
Lacks the methoxy group, simplifying the electronic profile. The absence of -OCH₃ may reduce polarity and hydrogen-bonding capacity, impacting bioavailability . - N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine ():
Incorporates a methoxyphenyl-oxadiazole side chain. The extended π-system and oxadiazole ring enhance planarity and electron delocalization, contributing to anticancer activity against HOP-92 cell lines .
Key Differences :
- Methoxy groups require protection during synthesis due to their sensitivity to strong acids/bases.
Physicochemical and Computational Properties
Electronic Structure
Density-functional theory (DFT) studies () highlight the role of exact exchange in predicting thermochemical properties. The methoxy group’s electron-donating nature raises the HOMO energy, increasing nucleophilicity, while isopropylamine’s steric effects may distort molecular geometry .
Solubility and Lipophilicity
Antimicrobial Activity
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine exhibits broad-spectrum antimicrobial effects, with metal complexes showing enhanced activity against E. coli and S. aureus .
- QSAR Studies (): Lipophilicity (Log P) and steric parameters (SMR) correlate with antibacterial efficacy. Methoxy groups may balance Log P for optimal activity .
Anticancer Potential
- Oxadiazole-pyridin-2-amine hybrids () demonstrate selective cytotoxicity against non-small cell lung cancer (HOP-92), attributed to π-π stacking and hydrogen-bonding interactions .
Comparative Data Table
Preparation Methods
Reaction Mechanism and Conditions
-
Imine Formation : 2-Amino-6-methoxypyridine reacts with acetone under acidic conditions (e.g., acetic acid or p-toluenesulfonic acid) to form an imine intermediate.
-
Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to the secondary amine while tolerating the methoxy group.
Example Protocol :
-
Reagents : 2-Amino-6-methoxypyridine (1 eq), acetone (1.2 eq), NaBH3CN (1.5 eq), acetic acid (0.1 eq), methanol (solvent).
-
Procedure : Stir the mixture at 25°C for 12–24 hours, followed by neutralization with NaOH and extraction with ethyl acetate.
Challenges :
-
Over-alkylation may occur if excess acetone is used.
-
Competing reduction of the pyridine ring is mitigated by using mild reducing agents like NaBH3CN.
Buchwald-Hartwig Amination
The Buchwald-Hartwig cross-coupling enables efficient C–N bond formation between aryl halides and amines. For this compound, 2-bromo-6-methoxypyridine couples with isopropylamine using a palladium catalyst.
Catalytic System and Optimization
-
Catalyst : Pd2(dba)3 (palladium tris(dibenzylideneacetone)) with XantPhos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) as a ligand.
-
Base : t-BuONa (sodium tert-butoxide) to deprotonate the amine.
Example Protocol :
-
Reagents : 2-Bromo-6-methoxypyridine (1 eq), isopropylamine (1.5 eq), Pd2(dba)3 (0.05 eq), XantPhos (0.1 eq), t-BuONa (2 eq), toluene.
-
Procedure : Heat under reflux for 12 hours, filter through Celite, and purify via prep-HPLC.
Advantages :
Nucleophilic Aromatic Substitution
Nucleophilic substitution of 2-chloro-6-methoxypyridine with isopropylamine is feasible under high-temperature conditions or microwave assistance.
Reaction Dynamics
-
Substrate Activation : Electron-withdrawing groups (e.g., methoxy) meta to the chloride enhance reactivity.
-
Conditions : DMF or NMP as solvents at 120–150°C for 24–48 hours.
Example Protocol :
-
Reagents : 2-Chloro-6-methoxypyridine (1 eq), isopropylamine (3 eq), DMF.
-
Procedure : Stir at 140°C for 36 hours, extract with ethyl acetate, and purify via distillation.
Limitations :
-
Lower yields due to competing side reactions (e.g., hydrolysis of chloride).
Comparative Analysis of Methods
| Parameter | Reductive Amination | Buchwald-Hartwig | Nucleophilic Substitution |
|---|---|---|---|
| Yield | 70–85% | 80–92% | 50–65% |
| Reaction Time | 12–24 h | 12 h | 24–48 h |
| Catalyst Cost | Low | High | None |
| Functional Tolerance | Moderate | High | Low |
| Scalability | Moderate | High | Low |
Key Insights :
-
The Buchwald-Hartwig method offers superior yields and scalability but requires expensive catalysts.
-
Reductive amination balances cost and efficiency for lab-scale synthesis.
Experimental Optimization and Challenges
Purification Techniques
Q & A
Basic: What synthetic methodologies are recommended for 6-Methoxy-N-(propan-2-yl)pyridin-2-amine under laboratory conditions?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution and reductive amination. For example:
- Step 1: React 6-methoxypyridin-2-amine with isopropyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) to facilitate substitution at the pyridine nitrogen .
- Step 2: Optimize reaction temperature (typically 80–100°C) to balance yield and side-product formation.
- Step 3: Use sodium borohydride or catalytic hydrogenation for reductive steps, ensuring anhydrous conditions to avoid hydrolysis .
- Validation: Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?
Methodological Answer:
A multi-technique approach ensures accuracy:
- NMR (¹H/¹³C): Confirm methoxy (-OCH₃) and isopropyl groups. For example, the methoxy proton resonates at ~δ 3.8–4.0 ppm, while isopropyl methyl groups appear as a septet (δ 1.2–1.4 ppm) .
- Mass Spectrometry (HRMS): Verify molecular ion peak (e.g., [M+H]⁺ at m/z 181.1443 for C₉H₁₄N₂O).
- IR Spectroscopy: Identify N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
Basic: What are the known biological or pharmacological activities of this compound?
Methodological Answer:
While direct data is limited, structurally analogous pyridine derivatives exhibit:
- Enzyme Inhibition: Potential as kinase inhibitors due to pyridine’s coordination with metal ions in active sites .
- Antimicrobial Screening: Test via microdilution assays (e.g., against S. aureus or E. coli), using MIC (Minimum Inhibitory Concentration) as a metric .
- Ligand Design: Explore metal coordination (e.g., with Cu²⁺ or Fe³⁺) for catalytic or therapeutic applications .
Advanced: How can computational modeling optimize reaction pathways for derivatives of this compound?
Methodological Answer:
- Quantum Mechanics (QM): Use Gaussian or ORCA to calculate transition states for substitution reactions, focusing on steric effects from the isopropyl group .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.
- Machine Learning (ML): Train models on existing pyridine reaction databases to predict optimal catalysts (e.g., Pd/C vs. Raney Ni) .
Advanced: How to resolve contradictory data in reaction yields during scale-up?
Methodological Answer:
- Root-Cause Analysis:
- Parameter Screening: Use DoE (Design of Experiments) to test variables (temperature, stirring rate, solvent purity) .
- Impurity Profiling: Compare LC-MS data between small- and large-scale batches to identify side products (e.g., over-alkylation) .
- Kinetic Studies: Employ in-situ FTIR to monitor intermediate stability under scaled conditions .
Advanced: What challenges arise when designing coordination complexes with this compound as a ligand?
Methodological Answer:
- Steric Hindrance: The isopropyl group may limit metal accessibility. Mitigate by using smaller metal centers (e.g., Cu⁺ instead of Ru²⁺) .
- Electronic Effects: The methoxy group’s electron-donating nature alters metal-ligand bond strength. Characterize via cyclic voltammetry or UV-Vis spectroscopy .
- Crystallography: Solve single-crystal structures (e.g., XRD) to confirm binding modes and geometry .
Advanced: How to validate the compound’s stability under varying pH conditions?
Methodological Answer:
- Forced Degradation Studies:
- Acidic/alkaline hydrolysis (0.1M HCl/NaOH at 40°C for 24h).
- Oxidative stress (3% H₂O₂, UV exposure).
- Analytical Monitoring: Use UPLC-PDA to track degradation products (e.g., demethylation or ring-opening) .
Advanced: What strategies improve regioselectivity in functionalizing the pyridine ring?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
